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molecular formula C10H10BrNO2 B8485984 3-(bromoacetyl)-N-methylbenzamide

3-(bromoacetyl)-N-methylbenzamide

Cat. No. B8485984
M. Wt: 256.10 g/mol
InChI Key: QESHSUBLZGWJIW-UHFFFAOYSA-N
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Patent
US09045466B2

Procedure details

To an acetic acid (2.4 mL) solution of 3-acetyl-N-methylbenzamide (0.33 g), at room temperature, an acetic acid (0.30 mL) solution of bromine (95 μL) was added dropwise, and the resultant was stirred at room temperature for 3.5 hours and then stirred at 60° C. for 1 hour. The reaction solution was concentrated under reduced pressure and then dried to obtain the title compound (0.50 g) as a yellow oil.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
95 μL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([NH:9][CH3:10])=[O:8])(=[O:3])[CH3:2].[Br:14]Br>C(O)(=O)C>[Br:14][CH2:2][C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([NH:9][CH3:10])=[O:8])=[O:3]

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=O)NC)C=CC1
Name
Quantity
95 μL
Type
reactant
Smiles
BrBr
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant was stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 60° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrCC(=O)C=1C=C(C(=O)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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